molecular formula C24H24N4O4S B295839 3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid

3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid

Katalognummer: B295839
Molekulargewicht: 464.5 g/mol
InChI-Schlüssel: RNBLHNGMCCTUFB-OCTOJFLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid is not fully understood, but research has suggested that it works by inhibiting various enzymes and signaling pathways involved in cancer cell growth and survival. The compound has also shown potential as an anti-inflammatory and antioxidant agent.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in the body. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and survival. The compound has also demonstrated anti-inflammatory and antioxidant effects, which may have potential applications in other diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid in lab experiments is its potential as an anti-cancer agent. However, the complex structure of the compound and the potential hazards associated with its synthesis and handling may limit its use in certain experiments. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects.

Zukünftige Richtungen

There are many future directions for research on 3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid. One potential direction is to explore its potential as an anti-cancer agent further. Additionally, research could focus on understanding the compound's mechanism of action and potential side effects. Other future directions could include investigating the compound's potential applications in other diseases, exploring its use in combination with other drugs, and developing more efficient and safer synthesis methods.
Conclusion:
In conclusion, this compound is a complex chemical compound with potential applications in various scientific research fields. Its unique structure and potential as an anti-cancer agent have generated significant interest from the scientific community. Further research is needed to fully understand the compound's mechanism of action, potential side effects, and future applications.

Synthesemethoden

The synthesis of 3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid involves the reaction of various chemicals and reagents in a specific order. The detailed synthesis method is beyond the scope of this paper, but it is important to note that the synthesis process requires expertise and caution due to the compound's complex structure and potential hazards.

Wissenschaftliche Forschungsanwendungen

The unique structure of 3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid makes it a promising candidate for various scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry, where it has shown potential as an anti-cancer agent. Studies have demonstrated that the compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential drug candidate for cancer treatment.

Eigenschaften

Molekularformel

C24H24N4O4S

Molekulargewicht

464.5 g/mol

IUPAC-Name

3-[5-[(Z)-(2-heptyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C24H24N4O4S/c1-2-3-4-5-6-10-20-27-28-21(25)18(22(29)26-24(28)33-20)14-17-11-12-19(32-17)15-8-7-9-16(13-15)23(30)31/h7-9,11-14,25H,2-6,10H2,1H3,(H,30,31)/b18-14-,25-21?

InChI-Schlüssel

RNBLHNGMCCTUFB-OCTOJFLBSA-N

Isomerische SMILES

CCCCCCCC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)/C(=O)N=C2S1

SMILES

CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)C(=O)N=C2S1

Kanonische SMILES

CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)C(=O)N=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.